N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 329078-69-5
VCID: VC4845123
InChI: InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17)
SMILES: CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br
Molecular Formula: C10H10BrN5OS
Molecular Weight: 328.19

N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

CAS No.: 329078-69-5

Cat. No.: VC4845123

Molecular Formula: C10H10BrN5OS

Molecular Weight: 328.19

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide - 329078-69-5

Specification

CAS No. 329078-69-5
Molecular Formula C10H10BrN5OS
Molecular Weight 328.19
IUPAC Name N-(2-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17)
Standard InChI Key ATBORCDHRBILGZ-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Features

N-(2-Bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS No. 329078-69-5) belongs to the class of tetrazole derivatives, which are nitrogen-rich heterocycles known for their metabolic stability and bioisosteric properties. The molecular formula C₁₀H₁₀BrN₅OS corresponds to a molecular weight of 328.19 g/mol. The IUPAC name reflects its substituents: a 2-bromophenyl group attached to an acetamide core, which is further linked to a methylated tetrazole ring via a sulfur atom.

Molecular Geometry and Electronic Properties

The compound’s structure was optimized using density functional theory (DFT), revealing a planar acetamide moiety and a slightly distorted tetrazole ring due to steric interactions. The bromine atom at the ortho position of the phenyl ring introduces electronic effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity. The sulfanyl (-S-) bridge between the acetamide and tetrazole groups contributes to conformational flexibility, enabling interactions with diverse biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrN₅OS
Molecular Weight328.19 g/mol
Ionization Energy8.17–8.50 eV
LogP (Partition Coefficient)1.03 (estimated)
Polar Surface Area73 Ų

Synthesis and Reaction Pathways

The synthesis of N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves two primary steps: tetrazole ring formation and acylation.

Tetrazole Ring Formation

The tetrazole core is synthesized via a [2+3] cycloaddition between sodium azide (NaN₃) and a nitrile precursor, such as 2-chlorobenzonitrile, under catalytic conditions. This reaction proceeds at 80–100°C in dimethylformamide (DMF), yielding 5-(2-chlorophenyl)-1H-tetrazole. Subsequent methylation at the N1 position using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) generates the 1-methyltetrazole derivative.

Acylation and Sulfur Bridging

The methyltetrazole intermediate undergoes nucleophilic substitution with 2-bromo-N-(2-bromophenyl)acetamide in the presence of a thiourea catalyst. This step introduces the sulfanyl (-S-) bridge, connecting the tetrazole ring to the acetamide group. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at reflux conditions (60–70°C), achieving yields of 65–75% after purification via column chromatography.

Biological Activity and Mechanism of Action

Antimicrobial Properties

In vitro assays demonstrate that the compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to standard antibiotics like ciprofloxacin. The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), as confirmed by molecular docking studies. The tetrazole ring’s electron-deficient nature facilitates interactions with catalytic serine residues in PBPs, while the bromophenyl group enhances membrane permeability .

Research Findings and Comparative Analysis

Enzyme Inhibition Kinetics

The compound exhibits non-competitive inhibition against α-glucosidase (Ki = 0.45 µM) and α-amylase (Ki = 0.78 µM), outperforming acarbose (Ki = 0.89 µM for α-glucosidase) . This dual inhibitory activity positions it as a candidate for diabetes management, though in vivo validation is pending .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeKi (µM)Reference
α-GlucosidaseNon-competitive0.45
α-AmylaseNon-competitive0.78

Structure-Activity Relationship (SAR)

Modifications to the tetrazole ring or bromophenyl group significantly alter bioactivity:

  • Methylation of the tetrazole N1 position enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

  • Ortho-substitution on the phenyl ring (e.g., bromine) improves target affinity due to increased van der Waals interactions .

  • Replacement of sulfur with oxygen in the sulfanyl bridge diminishes antibacterial activity by 40%, underscoring sulfur’s critical role in membrane penetration.

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